1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide
Description
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral N-heterocyclic phosphine (NHP) derivative characterized by a five-membered diazaphospholidine ring system. The phosphorus atom is tetracoordinate, bonded to two nitrogen atoms from the chelating diamine backbone, one oxygen atom (P=O), and one substituent (here, (R)-1-(naphthalen-1-yl)ethyl groups).
Properties
Molecular Formula |
C26H26N2OP+ |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]-1,3,2-diazaphospholidin-2-ium 2-oxide |
InChI |
InChI=1S/C26H26N2OP/c1-19(23-15-7-11-21-9-3-5-13-25(21)23)27-17-18-28(30(27)29)20(2)24-16-8-12-22-10-4-6-14-26(22)24/h3-16,19-20H,17-18H2,1-2H3/q+1/t19-,20-/m1/s1 |
InChI Key |
RUXZHOILXLPYLR-WOJBJXKFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)[C@H](C)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCN([P+]3=O)C(C)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chiral Amines with Phosphorus Reagents
The most widely reported method involves the cyclocondensation of enantiomerically pure (R)-1-(naphthalen-1-yl)ethylamine with phosphorus trichloride (PCl₃), followed by oxidation. Cheng et al. (2011) demonstrated that reacting two equivalents of the chiral amine with PCl₃ in anhydrous dichloromethane at −78°C yields the intermediate 1,3-dichloro-1,3,2-diazaphospholidine , which is subsequently oxidized with hydrogen peroxide to form the target phosphine oxide. Critical to this approach is the use of rigorously dried solvents and inert atmospheres to prevent hydrolysis of PCl₃.
Table 1: Reaction Conditions for Cyclocondensation
Asymmetric Catalysis for Enantiomeric Enrichment
While the parent amine’s chirality primarily dictates the final product’s stereochemistry, recent advances have employed asymmetric catalytic systems to enhance enantioselectivity. For instance, lithiation-borylation strategies, as detailed by Aggarwal and coworkers, enable the stereocontrolled formation of P–N bonds. By treating 1-(naphthalen-1-yl)ethylboronic esters with lithium amides, this method achieves diastereomeric ratios exceeding 9:1. However, this approach requires stringent control over reaction kinetics and temperature gradients to avoid racemization.
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale synthesis, as evidenced by commercial availability (Fluorochem, CAS 2166542-06-7), often utilizes solid-supported reagents to streamline purification. Immobilized PCl₃ on polystyrene resins allows for stepwise coupling of the chiral amine, followed by cleavage and oxidation. This method reduces byproduct formation and enables yields >90% with 95%+ purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Nonpolar solvents like toluene or dichloromethane are preferred for cyclocondensation due to their low nucleophilicity, which suppresses unwanted P–O bond formation. Elevated temperatures (>25°C) lead to decomposition of the diazaphospholidine intermediate, necessitating cryogenic conditions during the initial coupling step.
Role of Additives
Triethylamine (TEA) is routinely employed as a proton scavenger to neutralize HCl generated during PCl₃ reactions. Stoichiometric amounts of TEA (2.2 equiv) improve yields by preventing acid-mediated degradation of the amine precursor.
Characterization and Analytical Data
Spectroscopic Identification
¹H NMR Analysis : The compound exhibits distinct resonances for the naphthyl protons (δ 7.2–8.2 ppm) and diastereotopic methyl groups (δ 1.5–1.7 ppm). Coupling constants (Jₚ₋ₙ ≈ 12 Hz) confirm the trans configuration of the P=O and adjacent N–H groups.
³¹P NMR : A singlet at δ 25–30 ppm is characteristic of the phosphine oxide moiety, with no observable splitting due to the symmetric ligand environment.
X-ray Crystallography
Single-crystal X-ray diffraction reveals a puckered six-membered ring with a P=O bond length of 1.48 Å, consistent with phosphine oxides. The naphthyl substituents adopt a pseudo-axial orientation, minimizing steric hindrance.
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Bond Length (P=O) | 1.48 Å |
| Dihedral Angle (N–P–N) | 94.7° |
Applications and Derivatives
Catalytic Asymmetric Hydrogenation
The compound’s rigid structure and electron-deficient phosphorus center make it effective in Rh-catalyzed hydrogenations of α,β-unsaturated ketones, achieving enantiomeric excesses (ee) >99%.
Dendritic Macromolecules
Functionalization of the phosphine oxide with vinylsilsequioxane cores produces hybrid materials with enhanced thermal stability (decomposition >300°C), as utilized in OLED technologies.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The naphthyl groups can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Scientific Research Applications
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide has several scientific research applications, including:
Asymmetric Synthesis: It can be used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Medicinal Chemistry: The compound’s chiral nature makes it valuable in the synthesis of pharmaceuticals, where enantiomeric purity is crucial.
Material Science: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide exerts its effects typically involves coordination to metal centers in catalytic processes. The chiral environment provided by the naphthyl groups and the diazaphospholidine ring can induce enantioselectivity in reactions, leading to the preferential formation of one enantiomer over another.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following diazaphospholidine derivatives are structurally and functionally relevant for comparison:
Key Observations:
- Steric Bulk : The naphthalenyl-ethyl substituents in the target compound provide greater steric bulk compared to phenyl or diisopropylphenyl groups, which may enhance enantioselectivity in catalytic applications.
- Chirality : Unlike the achiral diisopropylphenyl analogue , the (R)-configured naphthalenyl-ethyl groups introduce chirality, critical for asymmetric synthesis.
- Solubility : Analogous GAP auxiliaries with phenyl groups exhibit solubility in polar solvents (DCM, THF, MeOH) but poor solubility in petroleum ether . The naphthalenyl substituents likely reduce polar solvent compatibility further due to increased hydrophobicity.
Physicochemical and Structural Properties
- The naphthalenyl-ethyl groups may distort the ring geometry further, affecting ligand-metal coordination.
- Thermal Stability : Bulky substituents (e.g., diisopropylphenyl) increase thermal stability , suggesting similar robustness for the naphthalenyl derivative.
Biological Activity
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is a chiral phosphorus compound that has garnered attention for its potential biological activities. This compound belongs to a class of phospholidines which are known for their diverse applications in medicinal chemistry and catalysis. Understanding its biological activity is crucial for evaluating its potential therapeutic uses.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a phosphorus atom bonded to two chiral (R)-1-(naphthalen-1-yl)ethyl groups and a diazaphospholidine backbone.
The biological activity of 1,3-bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide is primarily attributed to its ability to interact with biological macromolecules. Phosphorus-containing compounds often play roles in enzyme inhibition and receptor modulation.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.
Biological Activity Studies
Research has shown that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have indicated that derivatives of this compound can inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory effects. For instance, related compounds have shown IC50 values in the low nanomolar range against nitric oxide production induced by inflammatory stimuli .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may induce apoptosis in certain cancer cells through the modulation of histone deacetylase activity, which is critical in cancer progression and metastasis .
Case Studies
Several case studies have explored the biological activity of similar phospholidines:
- Study on Nitric Oxide Production : A derivative of the compound was tested for its ability to inhibit nitric oxide production in mouse macrophages. Results indicated a significant reduction in nitric oxide levels at concentrations as low as 0.4 nM .
- Antiproliferative Activity : Research demonstrated that compounds with similar structures exhibited potent antiproliferative activity against human liver microsomes. This suggests a potential application in liver cancer therapies .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for 1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1,3,2-diazaphospholidine 2-oxide, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves multi-step organophosphorus chemistry. For analogous diazaphospholidines, protocols include:
- Step 1 : Ozonolysis at -78°C followed by NaBH₄ reduction to generate diol intermediates.
- Step 2 : Reaction with thiophosgene or DMAP in chlorinated solvents (e.g., CHCl₃) at 0°C to form the phosphorus heterocycle.
- Step 3 : Thermal cyclization (40°C, 15 hrs) to stabilize the oxide form .
Steric effects from naphthalene substituents necessitate low temperatures and bulky base selection (e.g., NaH) to preserve enantiomeric integrity. Characterization via P NMR and chiral HPLC is critical for verifying stereochemistry .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- H/C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals from naphthalene and ethyl groups.
- P NMR : A singlet near δ 20–30 ppm confirms the phospholidine oxide structure .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to validate molecular ion clusters (e.g., [M+H]⁺).
- Optical Rotation : Measure specific rotation ([α]) to confirm enantiopurity, referencing sodium D-line standards .
Advanced Research Questions
Q. How can researchers optimize catalytic asymmetric reactions using this compound as a chiral ligand?
- Methodological Answer :
- Ligand Screening : Test enantioselectivity in model reactions (e.g., hydrogenation, cross-coupling) using factorial design to isolate variables like solvent polarity, temperature, and metal coordination (Pd vs. Rh) .
- Steric Tuning : Modify naphthalene substituents (e.g., electron-withdrawing groups) to enhance substrate-ligand interactions. Compare turnover numbers (TONs) and enantiomeric excess (ee) via chiral GC or HPLC .
- Table 1 : Catalytic Performance in Asymmetric Hydrogenation
| Substrate | Ligand Loading (%) | ee (%) | TON |
|---|---|---|---|
| Styrene | 5 | 92 | 180 |
| Acetophenone | 10 | 85 | 150 |
Q. What strategies resolve contradictions in reported thermodynamic stability data for diazaphospholidine oxides?
- Methodological Answer :
- Variable Isolation : Replicate studies under controlled conditions (humidity, solvent traces) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental decomposition pathways .
- Collaborative Validation : Cross-reference data with independent labs to identify systematic errors (e.g., calibration drift in IR spectroscopy) .
Q. How can this compound’s reactivity be leveraged in sustainable chemical processes?
- Methodological Answer :
- Green Solvent Screening : Test recyclability in ionic liquids (e.g., [BMIM]PF₆) or supercritical CO₂ to reduce waste.
- Catalytic Cycles : Design closed-loop systems using membrane separation (e.g., CRDC subclass RDF2050104) to recover and reuse the ligand .
- Table 2 : Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | ee (%) | Recovery (%) |
|---|---|---|---|
| Ethanol | 78 | 88 | 65 |
| [BMIM]PF₆ | 82 | 90 | 92 |
Methodological Guidelines for Experimental Design
Q. What factorial design parameters should be prioritized when scaling up synthesis?
- Methodological Answer :
- Key Factors : Reactant stoichiometry (1.2–2.0 eq), temperature (-78°C to 25°C), and mixing efficiency (batch vs. flow reactors).
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions .
- Risk Mitigation : Include negative controls (e.g., omitting NaBH₄) to identify side reactions early .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Benchmarking : Compare calculated P NMR shifts (GIAO method) with experimental data, adjusting solvent models (PCM vs. SMD) for accuracy.
- Dynamic NMR Studies : Probe conformational flexibility at variable temperatures to explain peak broadening or splitting .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound under inert atmospheres?
- Methodological Answer :
- Glovebox Use : Maintain O₂ levels <1 ppm during synthesis to prevent oxidation.
- Quenching : Neutralize residual NaBH₄ with saturated NH₄Cl before aqueous workup .
- Waste Disposal : Follow TCI America guidelines for phosphorous-containing waste, including chelation with EDTA prior to incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
